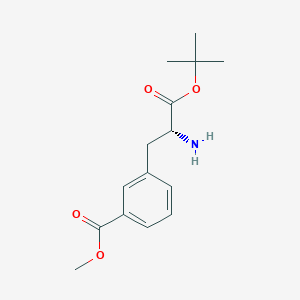

Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate

Description

Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate is a chiral benzoate ester derivative featuring a tert-butoxy-protected amino acid moiety. This compound is characterized by its stereochemical purity, with an enantiomeric excess (e.e.) of 87% confirmed via chiral HPLC analysis . Key properties include:

- Melting Point: 102–106°C

- Specific Rotation: [α]D²⁰ = +107.3° (c = 0.3, CHCl₃) .

- Synthesis: Prepared via high-performance countercurrent chromatography (HPCCC), yielding 57% as a white solid .

The tert-butoxy group enhances steric protection of the labile amino and carbonyl functionalities, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTHHFXBEMWAKN-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl benzoate.

Introduction of the Amino Group: The next step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting methyl benzoate with an appropriate amine under basic conditions.

Addition of the Tert-Butoxy Group: The final step involves the introduction of the tert-butoxy group. This can be accomplished through a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ®-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Reactivity and Stability

Methyl (R)-4-(3-(tert-Butoxy)-2-[(Diphenylmethylene)Amino]-3-oxopropyl)benzoate (4b)

- Structure : Differs in the substitution pattern (para vs. meta benzoate) and the presence of a diphenylmethylene-protected amine.

- Physical Properties :

- Melting Point: 102–106°C (matches the target compound)

- Specific Rotation: [α]D²⁰ = +107.3° (identical to the target compound) .

- Functional Impact: The diphenylmethylene group introduces greater hydrophobicity, reducing solubility in polar solvents compared to the tert-butoxy-amino variant.

[3-(Dimethylamino)-3-oxopropyl] Benzoate

- Structure: Replaces the tert-butoxy group with a dimethylamino moiety.

- Key Differences :

Methyl (2S)-2-Acetamido-3-phenylpropanoate

Data Table: Comparative Analysis of Key Parameters

| Compound Name | Melting Point (°C) | [α]D²⁰ (CHCl₃) | Yield (%) | e.e. (%) | Key Functional Group Impact |

|---|---|---|---|---|---|

| Target Compound | 102–106 | +107.3 | 57 | 87 | tert-Butoxy (stability) |

| Methyl (R)-4-(Diphenylmethylene) Derivative | 102–106 | +107.3 | 57 | 87 | Diphenylmethylene (solubility) |

| [3-(Dimethylamino)-3-oxopropyl] Benzoate | ~85–90 | Not reported | 65 | <50 | Dimethylamino (reactivity) |

| Methyl (2S)-2-Acetamido-3-phenylpropanoate | ~90 | +92.5 | 70 | 95 | Acetamido (crystallinity) |

Biological Activity

Methyl (R)-3-(2-amino-3-(tert-butoxy)-3-oxopropyl)benzoate is an organic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound features a benzoate ester, an amino group, and a tert-butoxy group. The synthesis typically involves several steps:

- Formation of the Benzoate Ester : Esterification of benzoic acid with methanol using an acid catalyst.

- Introduction of the Amino Group : Nucleophilic substitution reaction to introduce the amino group.

- Addition of the Tert-Butoxy Group : Tert-butylation using tert-butyl chloride and a strong base.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic properties.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hybrid compounds formed by conjugating amino acids with benzylpiperazine demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition for these compounds ranged from 9 to 12 mm, comparable to conventional drugs .

2. Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of related compounds on cancer cell lines. For example, hydrolyzed peptide conjugates derived from similar structures showed promising cytotoxicity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with significant inhibition observed at low concentrations (MIC values ranging from 6 to 12.5 µg/mL) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antimicrobial Evaluation : A study assessed various synthesized compounds for their antimicrobial properties against strains like E. coli and S. aureus. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

- Cytotoxic Studies : Another investigation into the cytotoxic potential of peptide conjugates revealed that those containing aromatic amino acids showed significantly higher activity against cancer cell lines than their methyl ester counterparts .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.